2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido
Description
The compound 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a structurally complex sulfonamide derivative featuring a hybrid aromatic framework. Its core structure includes:
- A sulfonamido group (–SO₂–NH–) linked to a hydroxy-substituted ethane backbone.
- Two phenyl rings substituted with heterocyclic moieties: a 2-methyl-1,3-oxazole (electron-deficient aromatic system) and a thiophen-3-yl group (electron-rich aromatic system).
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-15-24-21(13-28-15)17-6-8-20(9-7-17)30(26,27)23-12-22(25)18-4-2-16(3-5-18)19-10-11-29-14-19/h2-11,13-14,22-23,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTQACHVTUZHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a sulfonamide derivative that incorporates both isoxazole and thiophene moieties. These structural features suggest potential pharmacological activities, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Research has shown that isoxazole derivatives exhibit significant anticancer properties. The incorporation of the isoxazole ring in this compound may enhance its efficacy against various cancer cell lines. Studies have indicated that compounds with similar structures have demonstrated selective inhibition of histone deacetylases (HDACs), which play crucial roles in cancer progression and cell cycle regulation .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole derivative A | HDAC Inhibition | 0.95 | |
| Isoxazole derivative B | Antiproliferative | 1.5 | |
| 2-Hydroxy-S compound | Anticancer potential (hypothetical) | TBD | This study |
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been well-documented. The presence of the thiophene ring in this compound may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A related study noted that isoxazole derivatives exhibited selective COX-2 inhibition, suggesting a promising avenue for further exploration of this compound's anti-inflammatory properties .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | COX Selectivity | Reference |
|---|---|---|
| Isoxazole derivative C | COX-2 selective inhibitor | |
| Sulfonamide derivative D | Moderate COX inhibition | |
| 2-Hydroxy-S compound | Potentially COX inhibitory (hypothetical) | This study |
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-established, primarily due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. The inclusion of both isoxazole and thiophene groups could enhance the antimicrobial spectrum of this compound. Preliminary studies on similar compounds indicate promising antimicrobial activity against various pathogens .
Table 3: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Sulfonamide E | E. coli | 32 µg/mL | |
| Isoxazole F | S. aureus | 16 µg/mL | |
| 2-Hydroxy-S compound | TBD | TBD | This study |
Case Studies
- Isoxazole Derivative Studies : A series of isoxazole derivatives were synthesized and evaluated for their biological activity, revealing significant anti-inflammatory effects and selective COX-2 inhibition . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.
- Thienopyridine Compounds : Research on thiophene-containing compounds has demonstrated their effectiveness as anti-inflammatory agents, particularly in models of acute inflammation . This suggests that the thiophene component in the 2-hydroxy-S compound may similarly contribute to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido are compared below with three classes of analogous compounds from the literature:
Sulfonylphenyl Triazole Derivatives
Example Compound: 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .
Oxadiazole-Thiazole Sulfonamides
Example Compound: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides .
Sulfonylurea Herbicides
Example Compound: Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
Key Structural and Functional Insights
- Synthetic Challenges : Unlike triazole derivatives (which undergo tautomerization ), the target compound’s stability may depend on steric hindrance from its bulky aryl substituents.
- Biological Potential: While sulfonylureas (e.g., metsulfuron) target plant ALS enzymes , the target compound’s hybrid structure could broaden its applicability to mammalian enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
